molecular formula C19H19ClN4O4 B3017664 N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide CAS No. 320417-86-5

N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide

Cat. No.: B3017664
CAS No.: 320417-86-5
M. Wt: 402.84
InChI Key: ALCCWWDVKAQWEQ-NDNPDCFHSA-N
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Description

N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
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Scientific Research Applications

Recognition and Transport of Compounds

Research conducted by Sawada et al. (2000) demonstrated that self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer can selectively recognize and transport hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, showcasing the potential for targeted transport applications in various scientific fields (Sawada et al., 2000).

Synthesis and Antioxidant Activity

The study by Kushnir et al. (2015) highlighted the synthesis of various compounds, including those involving dimethylaminoacrylate, which exhibited significant antioxidant activities. This suggests potential applications in studying oxidative stress-related disorders or developing antioxidant therapies (Kushnir et al., 2015).

Microwave-Assisted Synthesis and LCST-Behavior

Schmitz and Ritter (2007) described a microwave-assisted synthesis technique for N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers. This technique offers a faster synthesis method, which is crucial in research and industrial applications. Additionally, the homopolymers obtained exhibited lower critical solution temperature (LCST) behavior in water, which is significant for applications in materials science and drug delivery systems (Schmitz & Ritter, 2007).

Synthesis of Cationic to Zwitterionic Polymer

Research by Sobolčiak et al. (2013) involved synthesizing a novel cationic polymer that transforms to a zwitterionic form upon light irradiation. This property was used to condense and release DNA, as well as switch antibacterial activity, indicating potential in gene therapy and antimicrobial applications (Sobolčiak et al., 2013).

Synthesis, Antitumor, and Antioxidant Activities of Benzothiophenes

Bialy and Gouda (2011) conducted research on cyanoacetamide derivatives leading to the synthesis of acrylamides with promising antioxidant activities. Some synthesized compounds in this study also showed potential as antitumor agents, suggesting their use in pharmaceutical research (Bialy & Gouda, 2011).

Crystal and Molecular Structures

Valkonen et al. (2012) studied the crystal and molecular structures of compounds similar in structure to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide. Understanding these structures is critical for applications in crystal engineering and material science (Valkonen et al., 2012).

Properties

IUPAC Name

(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCCWWDVKAQWEQ-NDNPDCFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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